Zuclomiphene has been shown to exhibit both estrogenic and antiestrogenic effects, depending on the biological system and the concentration used. In studies involving MCF 7 human mammary carcinoma cells, zuclomiphene demonstrated antitumor activity, which was correlated with its affinity for the nuclear estrogen receptor (RE) and a microsomal antiestrogen-binding site (AEBS). At lower doses, its antitumor activity was estrogen-reversible and correlated with affinity for RE, while at higher doses, it showed estrogen-irreversible antitumor activity, which was somewhat related to affinity for AEBS1.
In ovine pituitary cell cultures, zuclomiphene acted as an estrogen agonist in terms of the luteinizing hormone (LH) response to LHRH, while it exhibited antiestrogenic effects on follicle-stimulating hormone (FSH) secretion. This dual role suggests that zuclomiphene may be useful for dissociating the effects of estrogen on FSH and LH in vivo2.
Furthermore, zuclomiphene has been found to inhibit cholesterol biosynthesis in the central nervous system (CNS) of developing rats, indicating a potential role in the management of cholesterol levels3.
Zuclomiphene's antitumor effects have been observed in vitro, particularly in breast cancer cell lines. Its activity is dose-dependent and involves interactions with estrogen receptors and AEBS. At higher concentrations, zuclomiphene becomes more potent as an antitumor agent, suggesting its potential use in cancer therapy1.
Zuclomiphene's impact on gonadotropin secretion has been studied in sheep, where it showed both estrogenic and antiestrogenic effects. These findings are significant for understanding the regulation of reproductive hormones and could have implications for the treatment of fertility issues2.
The hypocholesterolemic effects of zuclomiphene have been demonstrated in the CNS of rats, where it inhibited cholesterol formation. This suggests a possible application in the management of cholesterol-related disorders, particularly those affecting the CNS3.
Interestingly, zuclomiphene, along with its isomer enclomiphene, has been shown to block Ebola virus particle entry and infection with similar potency. This discovery points to a potential therapeutic application for zuclomiphene in the treatment or prevention of Ebola virus disease6.
Zuclomiphene has been studied in the context of infertility treatment, where it is part of the drug clomiphene citrate, used to induce ovulation in anovulatory women. Serum concentrations of zuclomiphene increase across consecutive cycles of treatment, which is important for understanding the drug's pharmacokinetics and optimizing therapeutic regimens7.
The effect of zuclomiphene on cholesterol formation in the CNS suggests that it may influence neurological development and function. This could have implications for the treatment of neurological disorders where cholesterol biosynthesis plays a role8.
CAS No.: 40627-96-1
CAS No.: 279-27-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 10296-29-4
CAS No.: 1001354-72-8